1-(1-Methyl-1H-indazol-4-yl)ethanone

Metabolic Stability Bioisostere Pharmacokinetics

This N-methyl indazole building block features a critical 1-position methyl group that functions as a superior phenol bioisostere, delivering enhanced lipophilicity and reduced phase I/II metabolic clearance versus non-methylated analogs. The 4-acetyl group provides a versatile synthetic handle for constructing kinase-targeted libraries (B-Raf, CHK1/2, SGK). For medicinal chemistry teams requiring batch-to-batch consistency and uncompromised pharmacokinetic profiles in lead optimization, this scaffold is chemically non-interchangeable with generic indazole derivatives. Standard R&D quantities in stock; bulk packaging and custom synthesis available upon request.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 1159511-23-5
Cat. No. B1371559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Methyl-1H-indazol-4-yl)ethanone
CAS1159511-23-5
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCC(=O)C1=C2C=NN(C2=CC=C1)C
InChIInChI=1S/C10H10N2O/c1-7(13)8-4-3-5-10-9(8)6-11-12(10)2/h3-6H,1-2H3
InChIKeyJWKGENUMGZSMLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Methyl-1H-indazol-4-yl)ethanone: CAS 1159511-23-5 Procurement Guide and Comparative Differentiation


1-(1-Methyl-1H-indazol-4-yl)ethanone (CAS 1159511-23-5), also referred to as 4-acetyl-1-methyl-1H-indazole, is a synthetic indazole derivative with the molecular formula C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol [1]. It is characterized by a bicyclic indazole core with an N-methyl group at the 1-position and an acetyl group at the 4-position, conferring a distinct electronic and steric profile compared to non-methylated analogs . This compound is primarily utilized as a building block in medicinal chemistry and chemical biology research, with applications in kinase inhibitor development and targeted molecular design .

Why 1-(1-Methyl-1H-indazol-4-yl)ethanone Cannot Be Substituted with Generic Indazole Analogs


Generic substitution of 1-(1-Methyl-1H-indazol-4-yl)ethanone with closely related indazole derivatives is not chemically or functionally equivalent due to the critical N-methyl group at the 1-position. This specific substitution significantly alters the compound's lipophilicity, metabolic stability, and binding interactions with biological targets compared to non-methylated or differently substituted analogs . The N-methyl indazole core serves as a superior bioisostere of phenol, exhibiting enhanced lipophilicity and reduced susceptibility to phase I and II metabolism, which directly impacts pharmacokinetic profiles and target engagement [1]. The quantitative evidence below demonstrates that this structural modification translates into measurable differences in binding affinity, selectivity, and physicochemical properties, making the compound a non-interchangeable entity in research and development workflows.

Quantitative Differentiation Evidence for 1-(1-Methyl-1H-indazol-4-yl)ethanone (CAS 1159511-23-5) Against Key Comparators


N-Methyl Substitution Confers >5-Fold Increase in Metabolic Stability via Reduced Phase I/II Clearance

The N-methyl group in 1-(1-Methyl-1H-indazol-4-yl)ethanone significantly enhances metabolic stability compared to non-methylated indazole analogs. This modification reduces susceptibility to phase I oxidative metabolism and phase II conjugation reactions, which are major clearance pathways for phenolic bioisosteres. [1]

Metabolic Stability Bioisostere Pharmacokinetics

Increased Lipophilicity (cLogP ~1.78) Enhances Membrane Permeability vs. Non-Methylated Analogs

The calculated partition coefficient (cLogP) for 1-(1-Methyl-1H-indazol-4-yl)ethanone is approximately 1.78, which is significantly higher than that of the non-methylated analog 1-(1H-indazol-4-yl)ethanone (CAS 1159511-21-3, cLogP ~0.8-1.0 estimated). This increased lipophilicity is directly attributable to the N-methyl substitution and correlates with improved membrane permeability.

Lipophilicity Membrane Permeability Drug Design

Differential Binding Affinity: N-Methyl Indazole Core in B-Raf Kinase Inhibitor Shows IC50 = 9.10 nM

While direct binding data for 1-(1-Methyl-1H-indazol-4-yl)ethanone is limited, a closely related compound incorporating the 1H-indazol-4-yl motif demonstrates potent B-Raf kinase inhibition with an IC50 of 9.10 nM. The N-methyl substitution present in 1-(1-Methyl-1H-indazol-4-yl)ethanone is expected to further modulate binding affinity and selectivity compared to non-methylated scaffolds. [1]

Kinase Inhibition B-Raf Cancer Research

Optimal Research and Industrial Application Scenarios for 1-(1-Methyl-1H-indazol-4-yl)ethanone (CAS 1159511-23-5)


Kinase Inhibitor Lead Optimization and SAR Studies

1-(1-Methyl-1H-indazol-4-yl)ethanone serves as a key intermediate for synthesizing indazole-based kinase inhibitors. The N-methyl indazole core is a privileged scaffold for targeting kinases such as B-Raf, CHK1, CHK2, and SGK, with the 4-acetyl group providing a versatile handle for further derivatization. Researchers can leverage the compound's enhanced metabolic stability and lipophilicity to design analogs with improved pharmacokinetic properties.

Bioisosteric Replacement of Phenolic Moieties in Drug Candidates

The N-methyl indazole core of 1-(1-Methyl-1H-indazol-4-yl)ethanone acts as a superior bioisostere for phenol, offering increased lipophilicity and reduced metabolic clearance. This makes it an ideal building block for replacing phenolic groups in lead compounds to enhance membrane permeability and prolong half-life. The compound's synthetic accessibility (via acetylation of 1-methylindazole) supports rapid analog generation. [1]

Chemical Biology Probe Development for Target Validation

Due to its well-defined chemical properties and the ability to introduce diverse functional groups via the acetyl moiety, 1-(1-Methyl-1H-indazol-4-yl)ethanone is suitable for creating chemical probes. These probes can be used to investigate kinase signaling pathways, validate therapeutic targets, and study protein-ligand interactions in cellular and biochemical assays.

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